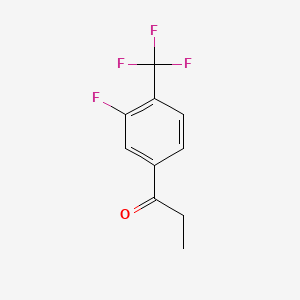

3'-Fluoro-4'-(trifluoromethyl)propiophenone

描述

属性

IUPAC Name |

1-[3-fluoro-4-(trifluoromethyl)phenyl]propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O/c1-2-9(15)6-3-4-7(8(11)5-6)10(12,13)14/h3-5H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FUSVMXQCFHNSHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)C1=CC(=C(C=C1)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30372181 | |

| Record name | 3'-Fluoro-4'-(trifluoromethyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

237761-78-3 | |

| Record name | 1-[3-Fluoro-4-(trifluoromethyl)phenyl]-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=237761-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3'-Fluoro-4'-(trifluoromethyl)propiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30372181 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Route A: From 3-Aminobenzotrifluoride via Oxime and Ketone Formation

- The synthesis begins with 3-aminobenzotrifluoride.

- Conversion to the corresponding oxime (e.g., propionaldoxime) is performed.

- The oxime undergoes Beckmann rearrangement or related transformations to yield 3'-fluoro-4'-(trifluoromethyl)propiophenone.

- Yields reported for similar trifluoromethyl propiophenones range from 72% to 77% relative to the starting aniline derivative.

Route B: Nitration, Reduction, Bromination, and Diazotization Sequence

- Starting from ortho-fluoro benzotrifluoride, nitration introduces a nitro group at the 4' position.

- Reduction of the nitro group to an amine.

- Bromination at the side chain or aromatic ring as needed.

- Diazotization and amine removal steps to install the fluoro substituent precisely.

- This multi-step sequence allows for regioselective introduction of fluoro and trifluoromethyl groups before ketone formation.

Route C: Grignard Reaction and Friedel-Crafts Acylation

- Preparation of 3-bromobenzotrifluoride followed by formation of the Grignard reagent.

- Reaction of the Grignard reagent with appropriate acyl chlorides or esters to form the propiophenone structure.

- This method allows for direct installation of the ketone side chain on the trifluoromethyl-fluoro substituted aromatic ring.

- Solvents: Anhydrous diethyl ether, dimethylformamide (DMF), and other aprotic solvents are commonly used.

- Catalysts: Heavy metal catalysts such as palladium-on-carbon or platinum oxide are employed in hydrogenation steps for deprotection or reduction.

- Temperature: Reactions such as Grignard formation and Friedel-Crafts acylation are typically conducted under reflux (e.g., 140°C for extended periods).

- Atmosphere: Inert atmospheres (argon or nitrogen) are maintained to prevent side reactions during sensitive steps like Grignard reagent formation.

- Yields for the key ketone formation step are generally in the range of 70-80%.

- Purification is achieved by standard techniques such as extraction, distillation, and chromatography.

- Gas chromatography and NMR spectroscopy (1H, 19F) are used to confirm product identity and purity.

- The presence of the trifluoromethyl group at the 4' position activates the aromatic ring for electrophilic substitution and influences regioselectivity.

- Fluorine substitution at the 3' position can be introduced via diazonium salt intermediates with high yields (up to 90% in related phenol syntheses).

- The choice of synthetic route depends on availability of starting materials, desired scale, and purity requirements.

- Hydrogenation steps for deprotection or reduction require careful control of pressure and catalyst choice to avoid over-reduction or side reactions.

The preparation of this compound involves sophisticated synthetic strategies combining aromatic substitution, functional group interconversion, and ketone formation. Routes based on oxime rearrangement, diazotization chemistry, and Grignard reactions are well-documented, offering yields typically between 70-90%. Selection of the optimal method depends on the specific synthetic context, with attention to reaction conditions and purification techniques ensuring high-quality product suitable for further application in chemical research and industry.

化学反应分析

Types of Reactions: 3’-Fluoro-4’-(trifluoromethyl)propiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: The fluoro and trifluoromethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

Oxidation: Formation of 3’-fluoro-4’-(trifluoromethyl)benzoic acid.

Reduction: Formation of 3’-fluoro-4’-(trifluoromethyl)propanol.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

科学研究应用

Medicinal Chemistry

Antimicrobial Activity

Research indicates that compounds similar to 3'-Fluoro-4'-(trifluoromethyl)propiophenone exhibit promising antimicrobial properties. A study on fluoro and trifluoromethyl-substituted derivatives revealed effective inhibition against Staphylococcus aureus strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant strains (VRSA). The minimum inhibitory concentration (MIC) values for several derivatives were found to be as low as 0.25 µg/mL, indicating strong antibacterial activity .

Cancer Research

The compound has been explored for its potential in cancer treatment. Similar fluorinated compounds have been shown to modulate protein kinase activity, which is crucial for controlling cellular proliferation and survival in cancer cells. Such studies suggest that derivatives of this compound could serve as lead compounds for developing novel anticancer agents .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, such as nucleophilic substitutions and reductions, facilitating the creation of diverse chemical entities used in pharmaceuticals and agrochemicals.

Reactivity Profiles

The presence of fluorine atoms significantly alters the reactivity of organic compounds. Fluorinated compounds often exhibit enhanced lipophilicity and metabolic stability, making them suitable candidates for drug development . The trifluoromethyl group, in particular, is known to influence the biological activity of various molecules by altering their interaction with biological targets.

Agrochemical Applications

Fluorinated compounds are increasingly utilized in agrochemicals due to their effectiveness as herbicides and pesticides. The introduction of fluorine can enhance the potency and selectivity of these compounds against target pests while potentially reducing their environmental impact. Research into similar fluorinated derivatives has shown that they can effectively control agricultural pests with reduced toxicity to non-target organisms .

Material Science

Polymer Chemistry

The incorporation of fluorinated moieties into polymers can impart unique properties such as increased chemical resistance, thermal stability, and reduced surface energy. These characteristics are beneficial for applications in coatings, adhesives, and sealants where durability and performance are critical .

Case Studies

| Study Focus | Findings | Implications |

|---|---|---|

| Antimicrobial Efficacy | Compounds showed MIC values < 1 µg/mL against MRSA | Potential for developing new antibiotics |

| Cancer Treatment | Modulation of protein kinase activity observed | Leads for novel anticancer therapies |

| Agrochemical Efficacy | Enhanced potency against pests with reduced environmental toxicity | Development of safer agricultural chemicals |

作用机制

The mechanism of action of 3’-Fluoro-4’-(trifluoromethyl)propiophenone involves its interaction with various molecular targets. The fluoro and trifluoromethyl groups can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The ketone group can form hydrogen bonds with biological molecules, influencing their function and activity.

相似化合物的比较

Chemical Identity :

- IUPAC Name : 1-[3-Fluoro-4-(trifluoromethyl)phenyl]propan-1-one

- CAS Number : 237761-78-3

- Molecular Formula : C₁₀H₈F₄O

- Molecular Weight : 220.16 g/mol .

Structural Features: The compound features a propiophenone backbone with a fluorine substituent at the 3' position and a trifluoromethyl (-CF₃) group at the 4' position on the aromatic ring. The electron-withdrawing nature of these substituents significantly influences its reactivity, solubility, and biological interactions.

Applications :

Primarily used as an intermediate in organic synthesis and pharmaceutical research, particularly in developing kinase inhibitors and anticancer agents due to its ability to modulate steric and electronic properties .

Structural Analogues and Substituent Effects

Key structural analogs differ in substituent positions, halogen types, or functional groups. Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Propiophenone Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | LogP* |

|---|---|---|---|---|---|

| 3'-Fluoro-4'-(trifluoromethyl)propiophenone | 237761-78-3 | C₁₀H₈F₄O | 220.16 | 3'-F, 4'-CF₃ | ~2.8 (est.) |

| 2'-(Trifluoromethyl)propiophenone | 1533-03-5 | C₁₀H₉F₃O | 202.17 | 2'-CF₃ | ~3.1 |

| 4'-Fluoro-3-(3-methoxyphenyl)propiophenone | 898774-74-8 | C₁₆H₁₅FO₂ | 274.29 | 4'-F, 3-methoxy | ~2.5 |

| 3'-Chloro-4'-methylpropiophenone | Not Available | C₁₀H₁₁ClO | 182.65 | 3'-Cl, 4'-CH₃ | ~2.9 |

*LogP values estimated based on substituent contributions where experimental data are unavailable .

Key Observations:

Fluorine vs. Chlorine: Chlorine at the 3' position (e.g., 3'-chloro-4'-methylpropiophenone) increases molecular weight and lipophilicity but reduces metabolic stability compared to fluorine .

Steric Effects :

- The bulkier -CF₃ group at the 4' position introduces steric hindrance, reducing rotational freedom and influencing binding to biological targets like Kinesin-5 protein .

生物活性

3'-Fluoro-4'-(trifluoromethyl)propiophenone (CAS No. 237761-78-3) is a fluorinated ketone that has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. The introduction of fluorine atoms into organic molecules often enhances their pharmacological profiles, making them suitable candidates for various therapeutic applications.

The molecular formula of this compound is C₁₀H₈F₄O. Its structure features a trifluoromethyl group, which is known for influencing the compound's lipophilicity and metabolic stability. The presence of fluorine can also enhance the binding affinity to biological targets, making it a subject of interest for drug design.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₈F₄O |

| Molecular Weight | 256.16 g/mol |

| CAS Number | 237761-78-3 |

| Melting Point | Not available |

Biological Activity

Research indicates that this compound exhibits several biological activities, including:

1. Anticancer Properties:

Studies have shown that compounds containing trifluoromethyl groups can enhance anticancer activity by modulating enzyme activity involved in cancer cell proliferation. The specific mechanisms may involve inhibition of key signaling pathways or interference with cellular metabolism.

2. Enzyme Inhibition:

The compound has been investigated for its potential as an enzyme inhibitor, particularly in relation to histone deacetylases (HDACs), which play a critical role in cancer progression and other diseases. Inhibitors of HDACs can induce cell cycle arrest and apoptosis in cancer cells, making this an important area of study.

3. Antimicrobial Activity:

Fluorinated compounds are often evaluated for their antimicrobial properties. Preliminary studies suggest that this compound may possess antimicrobial activity against various bacterial strains, although further research is necessary to elucidate its efficacy and mechanism of action.

Case Studies

Several case studies have highlighted the biological activity of fluorinated ketones similar to this compound:

Case Study 1: HDAC Inhibition

In a study conducted by Gong et al., a series of trifluoromethyl ketones were synthesized and evaluated for their HDAC inhibitory activity. The results indicated that these compounds exhibited significant inhibition compared to non-fluorinated analogs, suggesting that the trifluoromethyl group enhances binding affinity due to increased lipophilicity and electronic effects .

Case Study 2: Antimicrobial Efficacy

Another investigation assessed the antimicrobial properties of fluorinated derivatives against Staphylococcus aureus and Escherichia coli. The results demonstrated that certain derivatives exhibited potent antibacterial activity, which was attributed to their ability to disrupt bacterial cell membranes .

The biological effects of this compound are likely mediated through several mechanisms, including:

- Binding Affinity: The trifluoromethyl group increases the lipophilicity of the compound, enhancing its ability to penetrate cell membranes and interact with intracellular targets.

- Enzyme Interaction: The compound may inhibit enzyme activity by binding to active sites or allosteric sites on target proteins, altering their function.

- Cellular Pathway Modulation: By affecting key signaling pathways involved in cell growth and apoptosis, this compound could induce cytotoxic effects in cancer cells.

常见问题

Q. What role does this compound play in synthesizing fluorinated polymers?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。